1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
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Overview
Description
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Reduction: 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: Indazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Others may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione: Known for its stimulant properties.
5-Methyltetralin: Used in the synthesis of various organic compounds.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and in the synthesis of other compounds.
Uniqueness
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3 |
InChI Key |
OOBOXLXBDJGZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2C)C=O)C |
Origin of Product |
United States |
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